molecular formula C₈H₁₄O₅ B1139978 (4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde CAS No. 13199-25-2

(4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

Cat. No.: B1139978
CAS No.: 13199-25-2
M. Wt: 190.19
InChI Key:
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Description

(4R,5R)-5-(®-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a carbaldehyde group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-5-(®-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the following steps:

    Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Introduction of the Carbaldehyde Group: This step often involves the oxidation of a primary alcohol to an aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-5-(®-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Halogenated compounds, ethers, esters

Scientific Research Applications

(4R,5R)-5-(®-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism by which (4R,5R)-5-(®-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex molecules. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-5-((S)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde: The enantiomer of the compound , with similar chemical properties but different biological activities.

    (4R,5R)-5-(®-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-methanol: A related compound with a primary alcohol group instead of an aldehyde group.

Uniqueness

The unique combination of the dioxolane ring and the carbaldehyde group in (4R,5R)-5-(®-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde makes it a valuable intermediate in organic synthesis. Its chiral nature also allows for the study and development of enantioselective reactions and chiral drugs, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2)12-6(4-10)7(13-8)5(11)3-9/h4-7,9,11H,3H2,1-2H3/t5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMGPCNMYKBXNC-DSYKOEDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(CO)O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@H](O1)[C@@H](CO)O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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